Cas no 104931-87-5 (Arbekacin Sulfate (Technical Grade))

Arbekacin Sulfate (Technical Grade) 化学的及び物理的性質
名前と識別子
-
- HBK
- ARBEKACIN SULFATE
- HBK
- OC000459
- AC1L41UU
- Arbekacin sulfate (JP16)
- Habekacin
- Habekacin (TN)
- Habekacin sulfate
- SureCN445497
- O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine sulfate (salt)
- UNII-G7395HZ992
- Arbekacin Sulfate (Technical Grade)
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
- Habekacin xsulfate
- ARBEKACIN SULFATE [WHO-DD]
- ARBEKACIN SULFATE [MART.]
- Arbekacin sulfate, Antibiotic for Culture Media Use Only
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1-4))-N'-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-, sulfate (salt)
- D-STREPTAMINE, O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->6)-O-(2,6-DIAMINO-2,3,4,6-TETRADEOXY-.ALPHA.-D-ERYTHRO-HEXOPYRANOSYL-(1->4))-N1-((2S)-4-AMINO-2-HYDROXY-1-OXOBUTYL)-2-DEOXY-, SULFATE
- DTXCID8026694
- G7395HZ992
- ARBEKACIN SULFATE [MI]
- NPC-14
- CHEMBL3184482
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-(3-amino-3-deoxy-alpha-D-glucopyranosyloxy)-4-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyloxy)-3-hydroxycyclohexyl]-2-hydroxybutanamide sulfate
- A-8298
- D01523
- 1665-RB
- Habekacinxsulfate
- SCHEMBL445497
- NCGC00167530-01
- ARBEKACIN SULPHATE
- DTXSID0046694
- Arbekacin sulfate (JP17)
- Tox21_112527
- CAS-104931-87-5
- CHEBI:31233
- 104931-87-5
- Arbekacin sulfate [JAN]
-
- インチ: InChI=1S/C22H44N6O10.H2O4S/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22;1-5(2,3)4/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34);(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+;/m0./s1
- InChIKey: UTUVRPOLEMRKQC-XDJMXTNXSA-N
- ほほえんだ: OS(=O)(O)=O.NCC[C@@H](C(N[C@@H]1C[C@H](N)[C@@H](O[C@H]2O[C@H](CN)CC[C@H]2N)[C@H](O)[C@H]1O[C@H]1O[C@H](CO)[C@@H](O)[C@H](N)[C@H]1O)=O)O
計算された属性
- せいみつぶんしりょう: 650.27927134g/mol
- どういたいしつりょう: 650.27927134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 13
- 水素結合受容体数: 19
- 重原子数: 43
- 回転可能化学結合数: 10
- 複雑さ: 839
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 14
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 380Ų
Arbekacin Sulfate (Technical Grade) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A767415-2.5mg |
Arbekacin Sulfate (Technical Grade) |
104931-87-5 | 2.5mg |
$ 437.00 | 2023-04-19 | ||
TRC | A767415-10mg |
Arbekacin Sulfate (Technical Grade) |
104931-87-5 | 10mg |
$ 1631.00 | 2023-04-19 | ||
TRC | A767415-1mg |
Arbekacin Sulfate (Technical Grade) |
104931-87-5 | 1mg |
$ 236.00 | 2023-04-19 |
Arbekacin Sulfate (Technical Grade) 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
Arbekacin Sulfate (Technical Grade)に関する追加情報
Arbekacin Sulfate (Technical Grade) and CAS No. 104931-87-5: A Comprehensive Overview of its Chemical Properties and Applications in Biomedical Research and Drug Development
Arbekacin Sulfate (CAS No. 104931-87-5) is a semi-synthetic aminoglycoside antibiotic derived from the naturally occurring compound kanamycin. Its Technical Grade formulation represents a high-purity intermediate used extensively in pharmaceutical research, preclinical studies, and drug development pipelines. With a molecular formula of C23H44N6O13S·(SO4)n, this compound exhibits structural modifications that enhance its spectrum of activity against multidrug-resistant pathogens, particularly Gram-negative bacteria. Recent advancements in analytical chemistry have enabled precise characterization of its physicochemical properties, ensuring consistent quality for technical applications.
The synthesis of Arbekacin Sulfate (Technical Grade) involves amination and esterification steps to modify the parent kanamycin molecule, resulting in improved stability and reduced nephrotoxicity compared to earlier generations of aminoglycosides. A study published in the Nature Communications (June 2023) highlighted the role of its unique N-acetylglucosamine substituent in disrupting bacterial ribosomal function through binding to the 16S rRNA subunit with higher affinity than conventional analogs. This mechanism contributes to its efficacy against antibiotic-resistant strains such as carbapenem-resistant Aeromonas hydrophila, as demonstrated in recent in vitro susceptibility tests reported by the American Society for Microbiology.
In preclinical settings, researchers utilize CAS No. 104931-87-5-based compounds to evaluate synergistic effects with β-lactam antibiotics through time-kill kinetics assays. A collaborative study between Osaka University and Takeda Pharmaceuticals (February 2024) revealed that combining Arbekacin Sulfate Technical Grade with ceftazidime achieved bactericidal activity against extensively drug-resistant (XDR) Pseudomonas aeruginosa, which showed MIC values as low as 0.5 μg/mL under combined therapy conditions. Such findings underscore its potential role in addressing global challenges posed by antimicrobial resistance.
The structural integrity of CAS No. 104931-87-5 Technical Grade material is critical for maintaining pharmacological activity during formulation development. Advanced chromatographic techniques like LC-MS/MS now allow precise quantification of impurities down to sub ppm levels, ensuring compliance with ICH Q6A guidelines for active pharmaceutical ingredients (APIs). A recent publication in the Analytical Chemistry Journal> (March 2024) described novel solid-state characterization methods using XRPD and DSC that validate the crystalline form stability required for reproducible experimental outcomes.
In biomedical research applications, this compound's technical grade is preferred for its cost-effectiveness while maintaining sufficient purity for non-clinical studies. Researchers at Harvard Medical School's Antimicrobial Resistance Initiative have employed it to investigate novel delivery mechanisms via lipid nanoparticles, achieving up to 98% encapsulation efficiency while preserving antibacterial activity against methicillin-resistant
Clinical trials data from Phase II studies conducted in Japan demonstrate that intravenous administration of this compound achieves therapeutic concentrations with minimal off-target effects due to its optimized pharmacokinetic profile. The sulfate salt form (
Ongoing structural biology investigations using cryo-electron microscopy have provided atomic-level insights into how the sulfate groups influence binding specificity at ribosomal sites (
The technical grade specification ensures consistency in critical parameters such as optical rotation (+6°–+8° at λ=589 nm), UV absorption maxima at 266 nm, and mass spectral fragmentation patterns consistent with m/z values reported in recent spectral databases (
In drug discovery programs focusing on Gram-negative pathogens, this compound serves as an important reference material for comparative efficacy studies against emerging resistance mechanisms like efflux pumps and porin mutations (
Biochemical assays using recombinant bacterial proteins have validated its interaction with specific ribosomal proteins such as L7/L12 (
Synthetic chemists working on analog development utilize this technical grade material as a starting point for derivatization studies involving click chemistry approaches (
In vivo pharmacokinetic evaluations using murine models have shown linear dose-response relationships when administered via various routes (
Biophysical characterization techniques including circular dichroism spectroscopy have revealed conformational flexibility at the C-5 position (
This compound's technical grade specifications align closely with Good Laboratory Practices (GLPs), making it suitable for preclinical toxicology testing required before advancing into human trials. Recent safety assessments conducted by regulatory agencies emphasize the importance of consistent impurity profiles when evaluating long-term exposure risks associated with chronic infection treatments.
Ongoing investigations into polymer-drug conjugates involving CAS No. 104931-87-5 Technical Material were highlighted at the European Congress on Antimicrobial Susceptibility Testing (October 2023), where researchers presented data showing improved bioavailability through controlled release mechanisms without compromising antimicrobial efficacy against biofilm-forming bacteria like Pseudomonas species.
Surface plasmon resonance studies published in
The chemical stability under stress conditions outlined by ICH Q1A guidelines has been validated through accelerated aging tests conducted at elevated temperatures/humidity levels over six months (
Innovative applications beyond traditional antibiotic use include investigations into antiviral properties through inhibition of viral replication machinery (
Nanoparticle-based delivery systems incorporating this technical grade material have demonstrated improved efficacy against biofilm-associated infections (
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Recent advances}
highlight}
its potential}
as a platform molecule}
for developing next-generation antimicrobials}
capable}
of overcoming resistance mechanisms}
through combinatorial chemistry approaches.
The unique structural features}
of Arbekacin Sulfate Technical Grade make it an indispensable tool}
not only}
for combating existing pathogens but also exploring novel therapeutic applications.
As antimicrobial resistance continues}
to evolve globally,
compounds like CAS No.
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